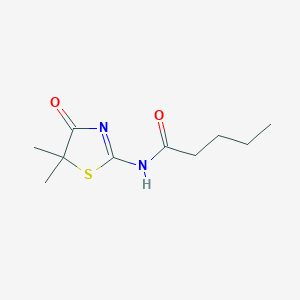
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide
Overview
Description
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide, also known as DM-1, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic derivative of thiazolidinone, a heterocyclic compound that has been extensively studied for its biological activities. DM-1 has been shown to possess potent antitumor activity and is currently being investigated as a potential treatment for various types of cancer.
Mechanism of Action
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide binds to the colchicine-binding site of tubulin, which is located on the beta-subunit of the protein. This binding prevents the polymerization of tubulin into microtubules, which are essential for cell division. The disruption of microtubule function leads to cell cycle arrest and apoptosis. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Biochemical and Physiological Effects:
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has been shown to have a number of biochemical and physiological effects. It disrupts microtubule function, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells, which are important processes in tumor metastasis. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its antitumor activity and has shown promising results in preclinical studies. However, there are also some limitations to its use in lab experiments. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide is not water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some applications.
Future Directions
There are several future directions for the study of N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide. One area of research is the development of new formulations that improve its solubility and pharmacokinetic properties. Another area of research is the investigation of its potential use in combination with other anticancer drugs. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has been shown to be effective against a wide range of cancer cell lines, and its combination with other drugs may lead to synergistic effects. Finally, the development of new analogs of N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide may lead to the discovery of more potent and selective antitumor agents.
Scientific Research Applications
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide has been extensively studied for its antitumor activity and has shown promising results in preclinical studies. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide works by targeting microtubules, which are essential for cell division and proliferation. It binds to tubulin, a protein that makes up microtubules, and disrupts their function, leading to cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-5-6-7(13)11-9-12-8(14)10(2,3)15-9/h4-6H2,1-3H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSROICDWACHBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=O)C(S1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4652381.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652389.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4652394.png)

![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine hydrochloride](/img/structure/B4652418.png)
![N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4652429.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4652439.png)
![2-({[(3,5-dimethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4652445.png)
![7-(3,5-dichlorophenyl)-2-{[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4652446.png)
![N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4652465.png)
![2-{[4-allyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4652472.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4652484.png)
![N-(4-acetylphenyl)-2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4652485.png)